Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate
CAS No.: 2034611-60-2
Cat. No.: VC6380168
Molecular Formula: C16H26N2O4
Molecular Weight: 310.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034611-60-2 |
|---|---|
| Molecular Formula | C16H26N2O4 |
| Molecular Weight | 310.394 |
| IUPAC Name | tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N2O4/c1-16(2,3)22-15(20)17-6-4-5-11(8-17)14(19)18-9-13-7-12(18)10-21-13/h11-13H,4-10H2,1-3H3 |
| Standard InChI Key | DPJXMLXGPXVPAE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3CC2CO3 |
Introduction
Potential Applications
While specific applications of this compound are not detailed in the provided sources, its structural features suggest it could have uses in:
-
Pharmaceuticals: The bicyclic system and piperidine moiety are often found in bioactive molecules, such as enzyme inhibitors or receptor modulators.
-
Material Science: The tert-butyl group may enhance stability, making it suitable for use in materials requiring robust thermal properties.
Synthesis
The synthesis of such compounds typically involves:
-
Protection of functional groups (e.g., tert-butyl carbamate formation).
-
Cyclization reactions to form the bicyclic structure.
-
Coupling reactions to attach the piperidine ring.
Analytical Characterization
Compounds like this are usually characterized using:
-
NMR Spectroscopy: To confirm the structure and identify functional groups.
-
Mass Spectrometry (MS): For molecular weight determination.
-
X-ray Crystallography: To elucidate the three-dimensional structure.
If more specific information or research findings about this compound become available, I can provide a more detailed analysis tailored to its properties and applications. Let me know if you'd like assistance with related topics!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume